molecular formula C19H17N3O2 B2801608 1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline CAS No. 2379971-38-5

1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline

Cat. No.: B2801608
CAS No.: 2379971-38-5
M. Wt: 319.364
InChI Key: YXMUFAMWOPEBNF-UHFFFAOYSA-N
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Description

1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline is a complex organic compound that features a unique combination of isoquinoline, pyridine, and azetidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline typically involves multi-step organic reactions. One common approach includes the formation of the azetidine ring followed by the introduction of the isoquinoline and pyridine groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products Formed

Scientific Research Applications

1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolin-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
  • Pyridin-2-yl(3-(pyridin-3-yloxymethyl)azetidin-1-yl)methanone

Uniqueness

1-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}isoquinoline stands out due to its unique combination of isoquinoline, pyridine, and azetidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

isoquinolin-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(18-17-6-2-1-4-15(17)7-9-21-18)22-11-14(12-22)13-24-16-5-3-8-20-10-16/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMUFAMWOPEBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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